4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]
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Overview
Description
4’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] is a complex organic compound with the molecular formula C28H21Br. It is characterized by a spiro linkage between an anthracene and a fluorene moiety, with a bromine atom and two methyl groups attached to the fluorene unit. This compound is of interest in various fields of scientific research due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] typically involves a multi-step process. One common method starts with the bromination of 10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield quinones .
Scientific Research Applications
4’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic properties.
Material Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Photochemistry: Utilized in studies of photophysical properties and as a photosensitizer in various photochemical reactions.
Mechanism of Action
The mechanism of action of 4’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] involves its interaction with molecular targets through its electronic and steric properties. The spiro linkage imparts rigidity to the molecule, affecting its conformational flexibility and interaction with other molecules. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
10,10-Dimethyl-10H-spiro[anthracene-9,9’-fluorene]: Lacks the bromine atom, resulting in different reactivity and applications.
4’-Chloro-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine, leading to variations in electronic properties and reactivity.
4’-Iodo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]:
Uniqueness
4’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. The spiro linkage provides structural rigidity, making it suitable for applications in organic electronics and material science.
Properties
IUPAC Name |
4'-bromo-9,9-dimethylspiro[anthracene-10,9'-fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Br/c1-27(2)20-12-5-7-14-22(20)28(23-15-8-6-13-21(23)27)19-11-4-3-10-18(19)26-24(28)16-9-17-25(26)29/h3-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWYSVKENSCLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(C4=C(C5=CC=CC=C53)C(=CC=C4)Br)C6=CC=CC=C61)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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